molecular formula C14H20O B8719165 (1-Benzylcyclohexyl)methanol

(1-Benzylcyclohexyl)methanol

Cat. No. B8719165
M. Wt: 204.31 g/mol
InChI Key: ZILCDVVPPSQSHS-UHFFFAOYSA-N
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Patent
US07282512B2

Procedure details

(1-Benzylcyclohexyl)methanol was prepared as in example 5f except that methyl 1-benzylcyclohexanecarboxylate was substituted for ethyl cyclobutanecarboxylate. 1H NMR (300 MHz, DMSO-d6) δ 7.12-7.28 (m, 5H), 4.46 (t, J=5 Hz, 1H), 3.06 (d, J=5 Hz, 2H), 2.55 (s, 2H), 1.10-1.55 (m, 10H).
Name
methyl 1-benzylcyclohexanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1([C:14](OC)=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C(OCC)=O)CCC1>>[CH2:1]([C:8]1([CH2:14][OH:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
methyl 1-benzylcyclohexanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1(CCCCC1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1(CCCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.